molecular formula C12H18N2 B13689864 2,6-Dimethyl-4-(3-piperidyl)pyridine

2,6-Dimethyl-4-(3-piperidyl)pyridine

Cat. No.: B13689864
M. Wt: 190.28 g/mol
InChI Key: SXCXOMXWTJESLB-UHFFFAOYSA-N
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Description

2,6-Dimethyl-4-(3-piperidyl)pyridine is a heterocyclic compound that features a pyridine ring substituted with two methyl groups at positions 2 and 6, and a piperidine ring attached at position 4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-4-(3-piperidyl)pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,6-dimethylpyridine with a piperidine derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-4-(3-piperidyl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

2,6-Dimethyl-4-(3-piperidyl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-4-(3-piperidyl)pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dimethyl-4-(3-piperidyl)pyridine is unique due to the presence of both the piperidine ring and the methyl groups, which confer specific reactivity and potential biological activities. This combination of structural features makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H18N2

Molecular Weight

190.28 g/mol

IUPAC Name

2,6-dimethyl-4-piperidin-3-ylpyridine

InChI

InChI=1S/C12H18N2/c1-9-6-12(7-10(2)14-9)11-4-3-5-13-8-11/h6-7,11,13H,3-5,8H2,1-2H3

InChI Key

SXCXOMXWTJESLB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)C)C2CCCNC2

Origin of Product

United States

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